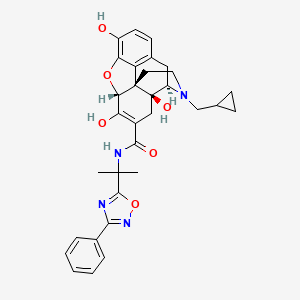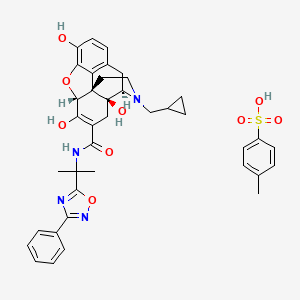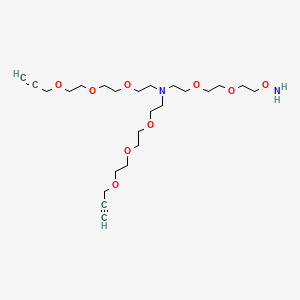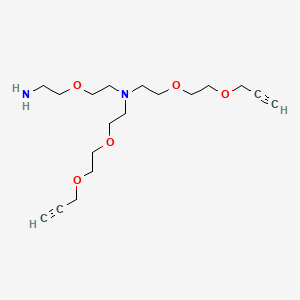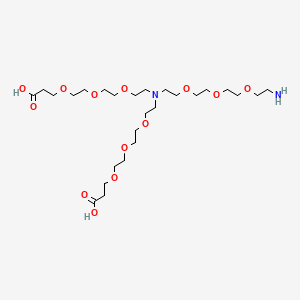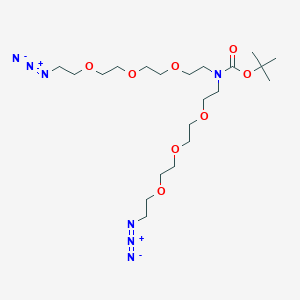
N-Boc-N-ビス(PEG3-アジド)
概要
説明
N-Boc-N-bis(PEG3-azide) is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features two terminal azide groups and a tert-butyl carbamate (Boc) protected amino group. The azide groups enable PEGylation via Click Chemistry, making it a valuable tool in chemical biology and medicinal chemistry.
科学的研究の応用
N-Boc-N-bis(PEG3-azide) has numerous applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: Plays a role in drug discovery and development, particularly in the creation of targeted cancer therapies.
Industry: Employed in the production of advanced materials and nanotechnology.
作用機序
Target of Action
N-Boc-N-bis(PEG3-azide) is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The primary targets of N-Boc-N-bis(PEG3-azide) are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
N-Boc-N-bis(PEG3-azide) acts as a linker in PROTACs, connecting the ligand for the target protein and the ligand for the E3 ubiquitin ligase . The azide groups in N-Boc-N-bis(PEG3-azide) enable PEGylation via Click Chemistry . This allows the PROTAC to selectively bind to its targets and facilitate their degradation .
Biochemical Pathways
The action of N-Boc-N-bis(PEG3-azide) and the PROTACs it helps form involves the ubiquitin-proteasome system . Once the PROTAC binds to both the target protein and the E3 ubiquitin ligase, it leads to the ubiquitination of the target protein . The ubiquitinated protein is then recognized by the proteasome, a complex that degrades proteins, leading to the degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of N-Boc-N-bis(PEG3-azide) would largely depend on the properties of the PROTAC it is part of. As a peg-based compound, n-boc-n-bis(peg3-azide) is likely to improve the solubility and stability of the protac, potentially enhancing its bioavailability .
Result of Action
The primary result of the action of N-Boc-N-bis(PEG3-azide) is the degradation of the target protein . By facilitating the formation of PROTACs, N-Boc-N-bis(PEG3-azide) enables the selective degradation of specific proteins. This can have various effects at the molecular and cellular level, depending on the function of the target protein.
Action Environment
The action of N-Boc-N-bis(PEG3-azide) and the PROTACs it forms can be influenced by various environmental factors. For instance, the pH could affect the deprotection of the Boc group Additionally, factors that affect the ubiquitin-proteasome system could also influence the efficacy of the PROTAC
生化学分析
Biochemical Properties
N-Boc-N-bis(PEG3-azide) plays a significant role in biochemical reactions. It contains two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected by acidic conditions .
Molecular Mechanism
N-Boc-N-bis(PEG3-azide) can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
準備方法
Synthetic Routes and Reaction Conditions
N-Boc-N-bis(PEG3-azide) is synthesized through a multi-step process involving the protection of the amino group with a Boc group, followed by the introduction of azide groups. The general synthetic route includes:
- Protection of the amino group with tert-butyl carbamate.
- Reaction of the protected amine with polyethylene glycol (PEG) chains.
- Introduction of azide groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of N-Boc-N-bis(PEG3-azide) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .
化学反応の分析
Types of Reactions
N-Boc-N-bis(PEG3-azide) primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective .
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate and sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water.
SPAAC Reaction: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are stable and useful in various applications, including bioconjugation and drug development .
類似化合物との比較
N-Boc-N-bis(PEG3-azide) is unique due to its dual azide groups and PEG-based structure, which provide flexibility and stability in bioconjugation reactions. Similar compounds include:
N-Boc-N-bis(PEG2-azide): Shorter PEG chain, offering less flexibility.
N-Boc-N-bis(PEG4-azide): Longer PEG chain, providing more flexibility but potentially increasing steric hindrance.
N-Boc-N-bis(PEG3-amine): Lacks azide groups, limiting its use in Click Chemistry.
N-Boc-N-bis(PEG3-azide) stands out for its balance of flexibility and reactivity, making it a versatile and valuable compound in various scientific fields.
特性
IUPAC Name |
tert-butyl N,N-bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N7O8/c1-21(2,3)36-20(29)28(6-10-32-14-18-34-16-12-30-8-4-24-26-22)7-11-33-15-19-35-17-13-31-9-5-25-27-23/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOPRIUYDMJUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


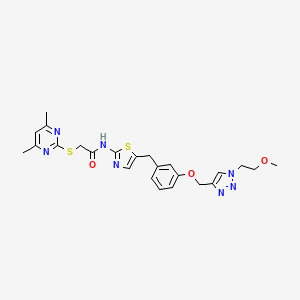
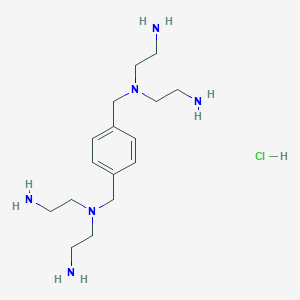
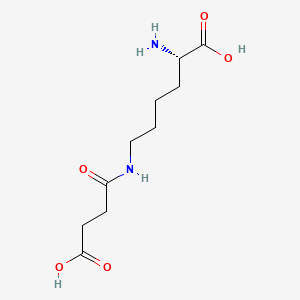
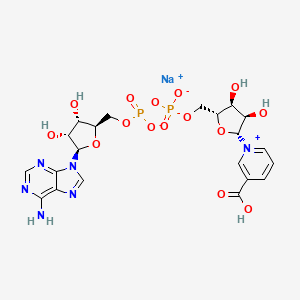
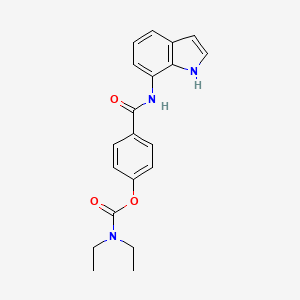
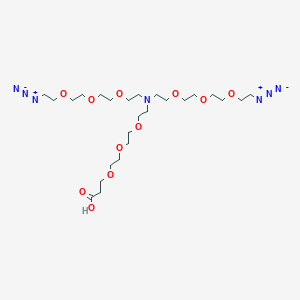

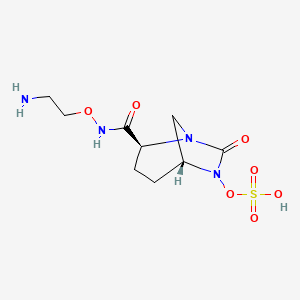
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B609399.png)
